molecular formula C8H7Cl2NO3 B13085720 Methyl3,5-dichloro-6-methoxypicolinate

Methyl3,5-dichloro-6-methoxypicolinate

Cat. No.: B13085720
M. Wt: 236.05 g/mol
InChI Key: SQFIPWXXINYCPM-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-6-methoxypicolinate is a chemical compound with the molecular formula C8H7Cl2NO3 It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-6-methoxypicolinate typically involves the chlorination of methyl picolinate followed by methoxylation. One common method includes the reaction of methyl picolinate with thionyl chloride to introduce chlorine atoms at the 3 and 5 positions. This is followed by the reaction with sodium methoxide to introduce the methoxy group at the 6 position.

Industrial Production Methods

In an industrial setting, the production of Methyl 3,5-dichloro-6-methoxypicolinate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-6-methoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dichloro-6-methoxypicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-6-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dichloro-6-hydroxypicolinate
  • Methyl 3,5-dichloro-6-aminopicolinate
  • Methyl 3,5-dichloro-6-bromopicolinate

Uniqueness

Methyl 3,5-dichloro-6-methoxypicolinate is unique due to the presence of the methoxy group at the 6 position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

methyl 3,5-dichloro-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H7Cl2NO3/c1-13-7-5(10)3-4(9)6(11-7)8(12)14-2/h3H,1-2H3

InChI Key

SQFIPWXXINYCPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)C(=O)OC)Cl)Cl

Origin of Product

United States

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